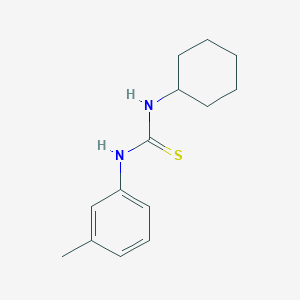

1-Cyclohexyl-3-(3-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZIJHZUXYLZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364190 | |

| Record name | F0856-0116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39964-37-9 | |

| Record name | NSC131963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0856-0116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiourea Recognition Site:the Core of the Sensing Mechanism Lies in the Thiourea Group S Nh Protons. These Protons Are Sufficiently Acidic to Act As Hydrogen Bond Donors, Forming Stable Complexes with Anionic Species.rsc.orgfrontiersin.orgthe Strength and Selectivity of This Binding Are Influenced by Several Factors:

Acidity of N-H Protons: The thiocarbonyl group (C=S) enhances the acidity of the N-H protons compared to their urea (B33335) (C=O) counterparts, leading to stronger hydrogen bonds and improved anion affinity. frontiersin.org

Steric and Electronic Effects: The substituents on the nitrogen atoms (in this case, cyclohexyl and 3-methylphenyl) modulate the acidity and steric accessibility of the N-H protons. Electron-withdrawing groups on the aryl ring can increase the acidity, enhancing binding affinity, while bulky groups can introduce steric hindrance that may improve selectivity for specific anion geometries. nih.gov

Preorganization: Incorporating the thiourea (B124793) unit into a more rigid molecular framework can pre-organize the N-H donors into a specific conformation, creating a binding pocket that is highly selective for a target anion of a complementary size and shape. researchgate.net

The Signaling Unit:for the Binding Event to Be Useful, It Must Be Converted into a Detectable Signal. This is Achieved by Coupling the Thiourea Group to a Signaling Moiety.

Colorimetric Sensing: When the thiourea (B124793) receptor is attached to a chromophore (a molecule that absorbs light in the visible spectrum), anion binding can perturb the electronic structure of the chromophore. austinpublishinggroup.com This perturbation often results from an internal charge transfer (ICT) process, leading to a change in the molecule's absorption spectrum and a visible color change. researchgate.net For example, the addition of an anion can deprotonate the thiourea N-H proton, increasing electron density and causing a bathochromic (red) shift in the absorption band. austinpublishinggroup.com

Fluorescent Sensing: If a fluorophore is used as the signaling unit, anion binding can either quench ("turn-off") or enhance ("turn-on") its fluorescence. nih.gov The mechanisms for this include photoinduced electron transfer (PET), ICT, and Förster resonance energy transfer (FRET). The choice of fluorophore and its connection to the thiourea receptor are critical for achieving a significant and selective response. nih.gov

Interaction Mechanism: The primary mode of interaction for neutral thiourea chemosensors is through hydrogen bonding between the thiourea's N-H protons and the anion. austinpublishinggroup.com In some cases, particularly with highly basic anions like fluoride (B91410) or acetate (B1210297), the interaction can proceed via deprotonation of the N-H group, leading to a more pronounced colorimetric or spectral change. nih.govaustinpublishinggroup.com

Detailed Research Findings

While specific studies on 1-Cyclohexyl-3-(3-methylphenyl)thiourea as a chemosensor are not extensively documented in publicly available literature, research on analogous N-aryl, N'-alkyl thiourea compounds provides significant insight into its potential behavior. For instance, a study on a colorimetric chemosensor incorporating a (trans)-1,2-cyclohexanediamine and thiourea framework demonstrated high selectivity for the acetate anion in DMSO. austinpublishinggroup.com Upon addition of acetate, the sensor solution changed from nearly colorless to yellow, a change that is easily detectable by the naked eye. austinpublishinggroup.com

The table below summarizes the UV-Vis absorption changes observed for this analogous sensor in the presence of various anions, illustrating its selectivity.

| Anion Added (10 equiv.) | Initial λmax (nm) | New λmax (nm) | Absorbance Change at New λmax | Visual Color Change |

| Acetate (AcO⁻) | 337 | 444 | Significant Increase | Colorless to Yellow/Yellow-Green |

| Fluoride (F⁻) | 337 | - | No noticeable change | None |

| Dihydrogen Phosphate (H₂PO₄⁻) | 337 | - | No noticeable change | None |

| Bromide (Br⁻) | 337 | 444 | Faint Response | None |

| Iodide (I⁻) | 337 | 444 | Faint Response | None |

| Perchlorate (ClO₄⁻) | 337 | 444 | Faint Response | None |

| This data is based on the performance of a structurally similar chemosensor and is presented to illustrate the potential sensing capabilities of the N-cyclohexyl-N'-aryl thiourea class of compounds. austinpublishinggroup.com |

¹H-NMR titration experiments for such sensors confirm that upon addition of the target anion, the signals corresponding to the N-H protons experience a downfield shift and line broadening, which is direct evidence of hydrogen bonding interaction between the sensor and the anion. austinpublishinggroup.com Job plot analysis often reveals a 1:1 binding stoichiometry between the host (sensor) and the guest (anion). austinpublishinggroup.com

Future Prospects for Thiourea Chemosensors

The field of thiourea-based chemosensors is dynamic, with several key areas for future development:

Enhanced Selectivity and Sensitivity: A primary goal is the design of sensors that can distinguish between structurally similar anions (e.g., halides) or detect analytes at extremely low concentrations (nanomolar range). This can be achieved by creating more sophisticated receptor architectures with highly pre-organized binding sites and integrating more sensitive signaling units. nih.gov

Sensing in Aqueous Media: Many current thiourea sensors operate in organic solvents, which limits their direct application in biological and environmental systems. researchgate.net A significant future challenge is the development of water-soluble sensors that can function effectively in competitive aqueous environments, where the high hydration energy of anions must be overcome.

Multi-Analyte and Real-Time Monitoring: There is growing interest in developing sensor arrays for the simultaneous detection of multiple analytes. Furthermore, designing sensors that can be incorporated into portable devices for real-time, on-site environmental monitoring is a major objective. nih.gov This would allow for the rapid detection of pollutants without the need for complex laboratory instrumentation.

Applications in Cellular Imaging: Fluorescent thiourea chemosensors have shown promise for imaging metal ions within living cells. nih.gov Future work will likely expand this to the imaging of biologically important anions, providing powerful tools for studying cellular processes and disease diagnostics.

Computational Design: The use of computational modeling, such as Density Functional Theory (DFT), will play an increasingly important role in the rational design of new chemosensors. nih.govnih.gov These methods allow for the prediction of binding affinities and spectral properties before synthesis, accelerating the development of highly effective sensors.

Structural Characterization and Elucidation of 1 Cyclohexyl 3 3 Methylphenyl Thiourea

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. For 1-Cyclohexyl-3-(3-methylphenyl)thiourea, a combination of FT-IR, NMR, and mass spectrometry would be employed to verify its identity and purity.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a thiourea (B124793) derivative, the key vibrational bands of interest are the N-H stretching, C-H stretching (both aromatic and aliphatic), C=S stretching, and C-N stretching vibrations.

Based on studies of similar thiourea compounds, the expected characteristic peaks for this compound would be observed in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3400 | Typically appears as one or two sharp bands, indicating the presence of the secondary amine groups in the thiourea backbone. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Absorption bands corresponding to the C-H bonds of the 3-methylphenyl (m-tolyl) ring. |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong absorptions from the C-H bonds of the cyclohexyl group and the methyl substituent. |

| C=S Stretch (Thioamide I) | 1300 - 1400 | The thiocarbonyl group vibration is a key indicator of the thiourea moiety. Its exact position can be influenced by hydrogen bonding. |

| C-N Stretch (Thioamide II) | 1450 - 1550 | Vibrations associated with the C-N bonds within the thiourea structure. |

This table is predictive and based on generalized data for thiourea derivatives. Specific experimental values for the title compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of the cyclohexyl, 3-methylphenyl, and N-H protons. The expected chemical shifts (δ) would be:

| Proton Environment | Expected Chemical Shift (ppm) | Description |

| N-H (Thiourea) | 7.0 - 9.0 | Two distinct signals, often broad, corresponding to the two N-H protons. Their chemical shift is sensitive to solvent and concentration. |

| Aromatic C-H | 6.8 - 7.5 | A complex multiplet pattern corresponding to the four protons on the 3-methylphenyl ring. |

| Cyclohexyl C-H (α to N) | 3.5 - 4.5 | A multiplet for the single proton on the carbon atom directly attached to the nitrogen. |

| Methyl C-H | 2.2 - 2.5 | A singlet peak integrating to three protons for the methyl group on the phenyl ring. |

| Cyclohexyl C-H (other) | 1.0 - 2.0 | A series of overlapping multiplets for the remaining ten protons of the cyclohexyl ring. |

This table is predictive and based on generalized data for similar structures. Specific experimental values for the title compound are not available.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) | Description |

| C=S (Thiocarbonyl) | 179 - 185 | The most downfield signal, characteristic of the thiourea functional group. |

| Aromatic C | 120 - 140 | Multiple signals corresponding to the six carbons of the 3-methylphenyl ring. |

| Cyclohexyl C (α to N) | 50 - 60 | The carbon atom of the cyclohexyl ring bonded to the nitrogen. |

| Cyclohexyl C (other) | 24 - 35 | Signals for the other five carbon atoms in the cyclohexyl ring. |

| Methyl C | 20 - 22 | The signal for the methyl group carbon. |

This table is predictive and based on generalized data for similar structures. Specific experimental values for the title compound are not available.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₄H₂₀N₂S), the expected exact mass would be approximately 248.1347 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would further help to confirm the structure by showing the loss of characteristic fragments, such as the cyclohexyl or methylphenyl groups.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal XRD is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. Although no specific crystal structure has been published for this compound, analysis of related compounds allows for a prediction of its likely solid-state characteristics.

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a critical feature of thiourea crystal structures. It is highly probable that this compound would form centrosymmetric dimers in the solid state. This common motif, known as an R²₂(8) ring, is formed by two molecules linking through a pair of N-H···S hydrogen bonds. These dimeric units would then likely be further interconnected into chains or sheets through additional, weaker hydrogen bonds, creating a stable supramolecular architecture. The specific geometry of these bonds (bond lengths and angles) would be precisely determined by an XRD study.

Hirshfeld Surface Analysis of this compound

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as normalized contact distance (d_norm), shape index, and curvedness, a detailed understanding of the forces governing the crystal packing can be achieved.

In the absence of a specific crystallographic study for this compound, the analysis presented here is based on findings for structurally analogous compounds, such as 1-cyclohexyl-3-phenylthiourea (B3024977) and other N-cyclohexyl-N'-aryl thiourea derivatives. researchgate.netnih.gov These studies provide a robust framework for predicting the intermolecular contact patterns and void characteristics of the target compound.

Quantitative Analysis of Interatomic Contacts

The crystal packing of thiourea derivatives is typically governed by a network of hydrogen bonds and other weaker interactions. A quantitative breakdown of these contacts can be derived from the 2D fingerprint plots associated with the Hirshfeld surface, which summarize the distribution of intermolecular contact distances. For analogous N-cyclohexyl-N'-aryl thioureas, the primary contributions to the crystal packing are from H···H, C···H/H···C, and N···H/H···N interactions, with a notable contribution from S···H/H···S contacts. researchgate.netresearchgate.net

The dominant H···H contacts arise from the numerous hydrogen atoms on the cyclohexyl and methylphenyl rings. The C···H/H···C contacts are indicative of C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the phenyl ring of an adjacent molecule. The N-H···S hydrogen bonds are a characteristic feature of thiourea derivatives, often leading to the formation of dimeric or chain structures that stabilize the crystal lattice. nih.govresearchgate.net The presence of the sulfur atom also allows for significant S···H interactions.

A representative breakdown of the percentage contributions of the most significant interatomic contacts for a closely related thiourea derivative is presented in the table below. It is anticipated that this compound would exhibit a similar distribution of intermolecular contacts.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~45-55 |

| C···H/H···C | ~15-25 |

| S···H/H···S | ~10-15 |

| N···H/H···N | ~5-10 |

| Other | ~5-10 |

Void Space Characterization

The analysis of void spaces within a crystal structure provides insights into its mechanical stability and packing efficiency. nih.govresearchgate.net A crystal with significant void volume may be more susceptible to mechanical stress. The void space is calculated by identifying regions within the unit cell that are not occupied by the electron density of the constituent molecules. researchgate.net

For crystalline thiourea derivatives, the packing is generally efficient, resulting in a relatively low percentage of void space. nih.gov Studies on analogous structures indicate that the void volume typically constitutes a small fraction of the total unit cell volume. nih.gov This suggests that the molecules in the crystal of this compound are likely to be tightly packed. The mechanical stability of the crystal is prophesied by this void analysis. researchgate.net

The table below presents typical void space characteristics observed in related crystalline organic compounds, which can be considered representative for this compound.

| Parameter | Typical Value |

|---|---|

| Void Volume per Unit Cell (ų) | ~75-100 |

| Percentage of Free Space (%) | ~9-13 |

Conformational Analysis and Dynamics

The cyclohexyl ring is expected to adopt a stable chair conformation. semanticscholar.org However, the orientation of this ring relative to the rest of the molecule can vary. In solution, there is likely a dynamic equilibrium between different conformers. semanticscholar.org Computational modeling and Nuclear Magnetic Resonance (NMR) studies on similar structures, such as 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones, have shown that the cyclohexyl ring can exist in both pseudo-equatorial and pseudo-axial orientations relative to an adjacent ring system. semanticscholar.orgccsenet.org

Molecular dynamics (MD) simulations can provide further insights into the conformational landscape and dynamic behavior of the molecule in different environments. nih.govacs.orgresearchgate.net Such simulations can reveal the preferred conformations and the energy barriers for interconversion between them. For thiourea derivatives, MD studies have been employed to understand their interactions with biological targets and their behavior in solution. acs.orgresearchgate.netrsc.org

The table below summarizes the key conformational features and dynamic aspects anticipated for this compound based on studies of related molecules.

| Structural Feature | Expected Conformation/Dynamic Behavior |

|---|---|

| Cyclohexyl Ring | Predominantly chair conformation. semanticscholar.org |

| Thiourea Backbone | Rotational freedom around C-N bonds, leading to different relative orientations of the substituents. |

| Overall Molecular Conformation | Dynamic equilibrium between multiple low-energy conformers in solution. semanticscholar.org |

Supramolecular Chemistry and Molecular Recognition Properties

Anion Binding Capabilities of Thiourea (B124793) Architectures

Thiourea-based receptors are highly effective for anion binding due to the acidic nature of their N-H protons, which can form strong and directional hydrogen bonds with anionic guest species. nih.govresearchgate.net The thiocarbonyl group (C=S) enhances the acidity of these protons compared to their urea (B33335) analogues, leading to stronger binding affinities for anions. nih.gov

The primary mechanism for anion recognition by thiourea architectures is the formation of hydrogen bonds between the two N-H protons of the thiourea group and the anion. nih.gov This interaction creates a stable six-membered ring-like chelation structure. The strength of this hydrogen bonding is a key determinant of the binding affinity. Studies on various thiourea derivatives have shown that upon complexation with an anion, the N-H proton signals in ¹H NMR spectra shift downfield, which is indicative of the formation of hydrogen bonds. rsc.orgnih.gov The interaction typically involves a 1:1 stoichiometry between the receptor and the anion, forming a discrete complex. nih.gov

The acidity of the N-H protons, and consequently the anion binding strength, can be tuned by the electronic properties of the substituents on the nitrogen atoms. nih.gov Electron-withdrawing groups on the aryl ring generally increase the acidity and lead to stronger anion binding, while electron-donating groups, such as the methyl group in the 3-position of 1-Cyclohexyl-3-(3-methylphenyl)thiourea, may slightly decrease it compared to unsubstituted or electron-deficient analogues.

Thiourea-based receptors exhibit selectivity for different anions based on factors like the anion's basicity, size, and geometry. nih.gov Anion binding studies, typically conducted using UV-Vis or NMR titrations, have established clear trends in selectivity.

For halide anions, the binding affinity generally follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov The strong affinity for fluoride (B91410) is due to its high basicity, which allows it to form very strong hydrogen bonds with the acidic N-H groups of the thiourea receptor. nih.gov Similarly, for oxoanions, a typical selectivity trend is H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. nih.govfrontiersin.org

The binding constants (Kₐ), which quantify the affinity of a receptor for a specific anion, are determined through titration experiments. The logarithm of these constants (log K) provides a convenient scale for comparison. Below is a table of representative binding constants for anions with different thiourea-based receptors, illustrating these selectivity trends.

| Receptor | Anion | log K (M⁻¹) | Solvent |

|---|---|---|---|

| 4-Nitrophenyl-based Thiourea Cleft (L₁) | F⁻ | 3.70 | DMSO |

| Cl⁻ | 2.06 | ||

| Br⁻ | 1.61 | ||

| H₂PO₄⁻ | 2.78 | ||

| Naphthyl-Aminopyridine Thiourea (MT1N) | F⁻ | 3.07 | DMSO-d₆ |

| CH₃CO₂⁻ | 4.11 | ||

| C₆H₅CO₂⁻ | 3.45 | ||

| H₂PO₄⁻ | 2.67 | ||

| 4-Nitrophenyl-Aminopyridine Thiourea (MT4N) | F⁻ | 5.98 | DMSO-d₆ |

| CH₃CO₂⁻ | > 6 | ||

| C₆H₅CO₂⁻ | 5.52 | ||

| H₂PO₄⁻ | 4.10 |

Data sourced from studies on representative thiourea receptors. L₁ data from nih.gov, MT1N and MT4N data from nih.gov.

The interaction between a thiourea receptor and an anion is a classic example of host-guest chemistry, where the thiourea molecule (the host) forms a complex with the anion (the guest). nih.gov Beyond simple 1:1 anion binding, thiourea molecules can also self-assemble through N-H···S hydrogen bonds to form larger architectures like chains or sheets. These assemblies can then act as hosts for neutral guest molecules, trapping them within cavities or channels in the crystal lattice. This demonstrates the versatility of the thiourea framework in constructing complex supramolecular systems.

Halogen Bonding Interactions in Thiourea Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). rsc.org In thiourea systems, the electron-rich sulfur atom of the thiocarbonyl group is an effective halogen bond acceptor. rsc.orgnih.govacs.org

While this compound does not itself contain a halogen atom to act as a donor, it can participate in halogen bonding by interacting with halogen-donating molecules. Studies on co-crystals of thioureas with organoiodine compounds have shown the formation of reliable and directional S···I halogen bonds. rsc.org This interaction often coexists and acts in concert with traditional N-H···S hydrogen bonding to direct the formation of highly ordered supramolecular structures. rsc.org The ability of the sulfur atom to accept multiple halogen bonds simultaneously makes it a flexible and valuable component in crystal engineering. nih.govacs.org

Receptor Design Principles for Molecular Recognition

The design of synthetic receptors for molecular recognition, particularly for anions, relies on several key principles that are well-exemplified by thiourea-based structures.

Hydrogen Bond Donors : The core principle is the use of strong hydrogen bond donor groups. The thiourea moiety is ideal due to its two acidic N-H protons, which provide strong and directional binding. nih.gov

Electronic Tuning : The binding affinity of the receptor can be modulated by altering the electronic properties of the substituents. Attaching electron-withdrawing groups to the aryl rings enhances the acidity of the N-H protons, leading to stronger anion binding. nih.govrsc.org

Signaling Units : For sensing applications, receptors are often designed with integrated chromophore or fluorophore units. Anion binding can then induce a change in the electronic structure of the signaling unit, resulting in a detectable color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). rsc.orgnih.gov

Preorganization : Creating a more rigid and pre-organized binding cavity can significantly enhance both binding affinity and selectivity. This is often achieved by constructing dipodal or tripodal receptors where multiple thiourea units are held in a specific spatial arrangement by a linker molecule. This pre-organized structure reduces the entropic penalty of binding and can be tailored to fit anions of a specific size and shape.

Coordination Chemistry of 1 Cyclohexyl 3 3 Methylphenyl Thiourea and Its Metal Complexes

Synthesis of Coordination Complexes with Transition Metals (e.g., Pd(II), Pt(II), Cu, Ag, Au)

The synthesis of coordination complexes with 1-Cyclohexyl-3-(3-methylphenyl)thiourea and related ligands typically involves the direct reaction of the thiourea (B124793) derivative with a suitable metal salt or precursor in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are crucial factors that influence the structure and composition of the final product.

Palladium(II) and Platinum(II) Complexes: Complexes of Pd(II) and Pt(II) are commonly prepared by reacting the thiourea ligand with metal precursors like potassium tetrachloropalladate(II) (K₂[PdCl₄]) or potassium tetrachloroplatinate(II) (K₂[PtCl₄]). For instance, reacting N,N'-disubstituted thioureas with K₂[PdCl₄] often yields square-planar complexes where the thiourea ligands coordinate to the metal center. researchgate.net Similarly, platinum(II) complexes can be synthesized by reacting N,N-disubstituted-4-chlorobenzoyl thiourea ligands with a platinum(II) source, resulting in square-planar coordination geometry. researchgate.netnih.gov The synthesis is typically carried out in solvents like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. bohrium.com

Copper(I) and Copper(II) Complexes: Copper complexes of thiourea derivatives can be synthesized using copper(II) salts such as CuCl₂·2H₂O or copper(II) acetate (B1210297). The reaction of N,N-dialkyl-N'-benzoylthiourea with copper(II) acetate in methanol leads to the formation of complexes where the ligand coordinates through sulfur and oxygen atoms. rdd.edu.iq Depending on the reaction conditions and the specific ligand, copper can exist in either a +1 or +2 oxidation state in the final complex. For example, some N-ferrocenoyl-N'-arylalkylthioureas form trigonal planar copper(I) complexes. rdd.edu.iq

Silver(I) and Gold(I) Complexes: Silver(I) and Gold(I) complexes are often synthesized due to their potential biological and catalytic activities. researchgate.netnih.govmdpi.com A general method for synthesizing silver(I) complexes involves reacting the thiourea ligand with a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) in a solvent such as dichloromethane. nih.gov Gold(I) complexes can be prepared similarly, often starting from a precursor like [AuCl(PPh₃)] and reacting it with the thiourea ligand in the presence of a halide scavenger like AgOTf. nih.gov These reactions are typically performed at room temperature and may require protection from light. nih.gov

A summary of typical synthetic conditions for analogous thiourea complexes is presented below.

| Metal Ion | Typical Metal Precursor | Solvent | General Reaction Conditions |

|---|---|---|---|

| Pd(II) | K₂[PdCl₄] or PdCl₂(PhCN)₂ | Ethanol, Acetone, Dichloromethane | Stirring at room temperature or reflux |

| Pt(II) | K₂[PtCl₄] | Methanol, Ethanol | Room temperature or gentle heating |

| Cu(I)/Cu(II) | CuCl₂, Cu(OAc)₂ | Methanol, Ethanol | Room temperature or reflux |

| Ag(I) | AgNO₃, AgOTf | Dichloromethane, Acetonitrile | Room temperature, often protected from light |

| Au(I) | [AuCl(SMe₂)], [AuCl(PPh₃)] | Dichloromethane | Room temperature, often with a halide scavenger |

Ligand Coordination Modes and Geometries

Thiourea derivatives are versatile ligands due to the presence of multiple potential donor atoms (sulfur and nitrogen), allowing for different coordination modes. rdd.edu.iqmdpi.com The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the presence of other functional groups. waikato.ac.nz

Monodentate S-Coordination: The most common coordination mode for simple thiourea ligands is through the soft sulfur atom. researchgate.netrdd.edu.iq The sulfur atom acts as a Lewis base, donating its lone pair of electrons to the metal center. This is frequently observed in complexes with soft metal ions like Pd(II), Pt(II), Ag(I), and Au(I). For example, in many palladium(II) complexes, four thiourea ligands coordinate to the metal center through their sulfur atoms to form a square-planar geometry. researchgate.net

Bidentate N,S- or O,S-Chelation: When the thiourea ligand contains additional donor atoms, such as in acylthiourea derivatives, bidentate chelation can occur. In N-acylthioureas, the ligand can coordinate to a metal center through both the thiocarbonyl sulfur atom and the carbonyl oxygen atom, forming a stable six-membered chelate ring. researchgate.netrdd.edu.iqnih.gov Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms. nih.govresearchgate.net This chelation often results in a more rigid and stable complex. The geometry around the metal center in these chelated complexes is often square-planar for Pd(II) and Pt(II) or tetrahedral/octahedral for other transition metals. rdd.edu.iqnih.gov

The flexibility of the thiourea backbone allows for tautomerism (thione ↔ thiol), which can influence its coordination behavior. basjsci.edu.iqresearchgate.net The geometry of the resulting metal complexes is highly dependent on the coordination mode. Monodentate coordination often leads to linear (for Ag(I), Au(I)) or square-planar (for Pd(II), Pt(II)) geometries, while bidentate chelation typically results in square-planar or octahedral geometries. rdd.edu.iqresearchgate.netbohrium.com

Structural Analysis of Metal-Thiourea Complexes

The precise structures of metal-thiourea complexes are elucidated using a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles. For example, the crystal structure of cis-[Pt(L)₂] complexes, where L is an N,N-disubstituted benzoylthiourea (B1224501) ligand, confirms a square-planar geometry around the Pt(II) center with the ligands coordinating in a bidentate S,O fashion. researchgate.netnih.gov The Pt-S and Pt-O bond lengths in such complexes are typically around 2.23-2.28 Å and 2.02-2.05 Å, respectively. researchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation provides evidence of coordination through the sulfur and nitrogen atoms, respectively. Coordination through the sulfur atom typically leads to a decrease in the ν(C=S) frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. A downfield shift of the N-H proton signal in the ¹H NMR spectrum is indicative of coordination. researchgate.net In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is particularly sensitive to coordination; an upfield shift often confirms sulfur coordination to the metal. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the coordination geometry.

The table below summarizes key structural data for representative palladium(II) and platinum(II) complexes with analogous thiourea ligands.

| Complex | Coordination Geometry | M-S Bond Length (Å) | M-O/N Bond Length (Å) | Key Spectroscopic Feature |

|---|---|---|---|---|

| [Pd(N,N'-dimethylthiourea)₄]Cl₂ | Square-planar | ~2.33 | N/A | Upfield shift of C=S in ¹³C NMR researchgate.net |

| cis-[Pt(N-(di-n-propylcarbamothioyl)-4-fluorobenzamide)₂] | Square-planar | 2.281 | 2.022 (Pt-O) | Disappearance of N-H signal in ¹H NMR researchgate.net |

| [Pd(picoline thiourea)Cl₂] | Square-planar | - | - | Shift in ν(C=S) and ν(C=N) in IR researchgate.netscientific.net |

| [Pd(acylthiourea)₂] | Distorted square-planar | - | - | Characterized by FTIR, UV-vis, ¹H/¹³C NMR bohrium.com |

Catalytic Applications of Thiourea Metal Complexes

Metal complexes derived from thiourea ligands have emerged as effective catalysts in various organic transformations, particularly in carbon-carbon bond-forming reactions. basjsci.edu.iqresearchgate.netmdpi.com Palladium-thiourea complexes, in particular, have shown significant promise as catalysts for Heck and Suzuki-Miyaura cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netthieme-connect.comnih.gov

Heck Cross-Coupling Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Palladium-thiourea complexes have been successfully employed as homogeneous catalysts for this transformation. For example, a palladium(II) complex with N-(4-nitrophenylcarbamothioyl)-N'-(4-methylbenzoyl) thiourea has been shown to effectively catalyze the Heck reaction between iodobenzene (B50100) and methyl acrylate. researchgate.net Similarly, a palladium(II) picoline thiourea complex demonstrated good catalytic activity in the coupling of various aryl halides. researchgate.netscientific.net The thiourea ligand is believed to stabilize the palladium catalyst, preventing its precipitation as palladium black and enhancing its catalytic lifetime.

Suzuki-Miyaura Cross-Coupling Reaction: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.commdpi.com Self-supported thiourea-PdCl₂ complexes have been developed as highly active and recyclable heterogeneous catalysts for Suzuki reactions in neat water under aerobic conditions. thieme-connect.com Palladium(II) complexes derived from bis-(N-benzoylthiourea) ligands serve as precursors for palladium nanoparticles that catalyze Suzuki-Miyaura and other cross-coupling reactions efficiently in water. nih.gov In some cases, the thiourea ligand itself can be a substrate in a desulfurative Suzuki-Miyaura coupling to generate amidinium salts, where a Pd-diaminocarbene complex is a key intermediate. nih.gov

The table below provides examples of catalytic applications of palladium-thiourea complexes.

| Reaction | Catalyst System | Substrates | Solvent/Base | Key Finding |

|---|---|---|---|---|

| Heck Coupling | Pd(II)-picoline thiourea complex | Aryl halides and alkenes | DMF / Triethylamine | Achieved 83.8% conversion, demonstrating effective homogeneous catalysis. researchgate.netscientific.net |

| Suzuki Coupling | Self-supported thiourea-PdCl₂ | Aryl bromides and aryl boronic acids | Water / Base | Highly active and recyclable heterogeneous catalyst for green chemistry applications. thieme-connect.com |

| Suzuki Coupling | Pd(II)-bis(N-benzoylthiourea) derived NPs | Aryl halides and phenylboronic acid | Water / K₂CO₃ | Efficient and sustainable catalysis in water via nanoparticle formation. nih.gov |

| A³-Coupling | NHC-Ag(I) and Au(I) complexes | Aldehydes, amines, and alkynes | Solvent-free or Dioxane | Silver and gold complexes show high catalytic activity in multicomponent reactions. nih.govmdpi.combeilstein-journals.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a wide range of molecular properties. For thiourea (B124793) derivatives, DFT calculations provide crucial insights into their stability, reactivity, and electronic characteristics.

The first step in a computational study is typically geometry optimization. Using a DFT functional, such as B3LYP, combined with an appropriate basis set (e.g., 6-31G(d,p)), the lowest energy conformation of the 1-Cyclohexyl-3-(3-methylphenyl)thiourea molecule would be determined. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface.

Studies on similar thiourea compounds, like 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea, have shown that the central thiourea fragment tends to be nearly planar. nih.gov The cyclohexyl and phenyl rings are typically twisted out of this plane. nih.gov For this compound, one would expect the cyclohexane (B81311) ring to adopt a stable chair conformation. nih.gov The dihedral angle between the phenyl ring and the thiourea core is a key structural parameter that influences molecular packing and intermolecular interactions. nih.gov

The electronic structure analysis would reveal details about the distribution of electrons within the molecule, including atomic charges and bond orders, which are essential for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO and LUMO would be calculated and their energy levels determined.

HOMO : Represents the ability of the molecule to donate electrons. Its energy level is associated with the ionization potential. In thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea group, indicating these are likely sites for electrophilic attack.

LUMO : Represents the ability of the molecule to accept electrons. Its energy level is related to the electron affinity. The LUMO is typically distributed over the π-system of the phenyl ring and the C=S bond.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The specific energies and localizations of these orbitals would be crucial for predicting the reactivity of the title compound.

Table 1: Hypothetical Frontier Molecular Orbital Data

This table illustrates the type of data generated from an FMO analysis. Note: These values are illustrative and not based on actual experimental data for the specific compound.

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Primarily on the thiourea (N-C=S-N) backbone |

| LUMO | -1.5 | Distributed over the phenyl ring and C=S group |

| Energy Gap (ΔE) | 4.7 | N/A |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like sulfur and oxygen.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow : Regions of near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the N-H protons, identifying them as hydrogen bond donor sites.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand and predict ligand-target interactions. Thiourea derivatives are known to exhibit a wide range of biological activities, and docking studies are essential to elucidate their mechanism of action.

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The optimized structure of this compound would then be docked into the active site of the protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding affinity.

The results would predict the most stable binding mode of the compound. For example, in studies of thiourea derivatives as urease inhibitors, docking has shown that the thiocarbonyl sulfur and an adjacent nitrogen atom often coordinate with nickel ions in the enzyme's active site. mdpi.com The analysis would identify the key amino acid residues that form the binding pocket and interact with the ligand.

Once the best binding pose is identified, the specific interactions between the ligand and the protein are analyzed in detail. These non-covalent interactions are crucial for the stability of the ligand-protein complex. Common interactions for thiourea derivatives include:

Hydrogen Bonding : The N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., histidine, arginine, aspartate) are often critical for binding. mdpi.com

π-π Interactions : The 3-methylphenyl ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site.

Table 2: Potential Interacting Residues and Interaction Types

This table provides an example of how ligand-protein interactions would be summarized. Note: The residues listed are hypothetical and depend on the specific protein target.

| Ligand Moiety | Protein Residue | Interaction Type |

|---|---|---|

| Thiourea N-H | Aspartate (ASP) | Hydrogen Bond |

| Thiourea C=S | Arginine (ARG) | Hydrogen Bond |

| Methylphenyl Ring | Phenylalanine (PHE) | π-π Stacking |

| Cyclohexyl Ring | Leucine (LEU), Valine (VAL) | Van der Waals / Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing and developing new molecules with potential therapeutic applications. farmaciajournal.com These computational techniques aim to establish a mathematical or qualitative correlation between the chemical structure of a compound and its biological activity. For thiourea derivatives, QSAR and SAR studies have been instrumental in exploring their diverse biological potential, including antibacterial, antifungal, and antitumor activities. farmaciajournal.com

The biological activity of thiourea derivatives is often correlated with their hydrophobic and hydrophilic properties, as well as the nature of the functional groups attached to the core thiourea skeleton. researchgate.net The lipophilic character of a molecule, often expressed as logP, is a crucial parameter in QSAR models as it influences bioavailability and the ability to cross biological membranes. farmaciajournal.com For a series of newly studied thiourea derivatives, QSAR-generated logP values ranged from 0.52 to 1.20, indicating an adequate lipophilic character that suggests promising bioavailability without significant accumulation in fatty tissues. farmaciajournal.com

In the context of this compound, the key structural features influencing its activity would be the cyclohexyl ring, the 3-methylphenyl group, and the N-H protons of the thiourea backbone.

Cyclohexyl Group: This bulky, non-polar group significantly contributes to the lipophilicity of the molecule, which could enhance its ability to penetrate cell membranes.

3-Methylphenyl Group: The aromatic ring with a methyl substituent can engage in various interactions with biological targets, including pi-pi stacking and hydrophobic interactions. The position of the methyl group influences the electronic properties and steric profile of the phenyl ring.

Thiourea Moiety: The N-H protons and the sulfur atom are crucial for forming hydrogen bonds with receptor sites on target proteins or enzymes, which is often a key determinant of pharmacological activity. mdpi.com

QSAR studies on various thiourea derivatives have identified several molecular descriptors that correlate with their biological activities. These descriptors provide a quantitative basis for understanding the SAR.

| Descriptor | Significance in QSAR Models |

|---|---|

| LogP (Partition Coefficient) | Describes the hydrophobicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. farmaciajournal.com |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a receptor's binding site. |

| Dipole Moment | Indicates the polarity of the molecule, which is important for polar interactions with the target receptor. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. tandfonline.com |

| Topological Descriptors | Numerical values that describe the atomic connectivity in the molecule, providing information about its size, shape, and degree of branching. |

By analyzing these descriptors for a series of related thiourea compounds, researchers can build predictive QSAR models to guide the synthesis of new derivatives with enhanced activity. farmaciajournal.com Although a specific QSAR model for this compound has not been reported, the general principles derived from studies on other thioureas suggest that its biological profile is a complex interplay of its steric, electronic, and hydrophobic properties.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in modern technologies such as optical data storage, image processing, and laser frequency modulation. nih.gov Organic compounds, including thiourea derivatives, are particularly promising candidates for NLO applications because of their potential for large molecular plasticity, fast response times, and high nonlinear polarization rates. nih.gov

The NLO response of a material is related to its molecular structure and the arrangement of molecules in the crystal lattice. The delocalization of π-electrons within a molecule is a key factor contributing to its NLO properties. nih.gov Thiourea and its derivatives often possess characteristics that are favorable for NLO applications, such as the presence of donor and acceptor groups connected by a π-conjugated system, which can enhance molecular hyperpolarizability.

Investigations into the NLO properties of thiourea-related compounds often focus on third-order nonlinearities, which are characterized by the third-order nonlinear optical susceptibility, χ(3). The Z-scan technique is a common experimental method used to measure the magnitude of the nonlinear refractive index and nonlinear absorption coefficient, from which χ(3) can be determined. researchgate.net

While specific experimental data on the NLO properties of this compound are not available, studies on other organic thiourea-based materials provide valuable insights. For instance, the organic NLO material diglycinyl thiourea (DGT) has been shown to possess significant third-order NLO properties. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are also employed to predict and understand the NLO properties of molecules. nih.gov These calculations can determine parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ), which are microscopic measures of a molecule's NLO response.

The table below presents representative third-order NLO data for some thiourea-related and other organic compounds, illustrating the range of values observed in such materials.

| Compound | Third-Order NLO Susceptibility (χ(3)) | Measurement Conditions |

|---|---|---|

| Diglycinyl Thiourea (DGT) | ~10-6 esu | 532 nm laser researchgate.net |

| Carbon Disulfide (CS2) (Reference) | (1.3 ± 0.3) × 10-13 esu | Time-resolved studies arxiv.org |

| Ball-type Copperphthalocyanine | High nonlinear absorption coefficient | Z-scan at 532 nm rsc.org |

Advanced Applications in Chemical Sensing and Environmental Monitoring

Thiourea-Based Chemosensors for Metal Ion Detection

Mechanisms of Metal-Responsive Fluorescence

Therefore, it is not possible to generate the requested article as the necessary scientific data for "1-Cyclohexyl-3-(3-methylphenyl)thiourea" in these advanced applications is not present in the search results.

Table of Compounds Mentioned

Since no specific data could be found for the target compound, a table of compounds as requested in the prompt cannot be generated.

Design Principles and Future Prospects for Thiourea (B124793) Chemosensors

The efficacy of thiourea derivatives, including this compound, as chemosensors stems from specific molecular design principles that facilitate selective analyte recognition and signal transduction. These principles, coupled with ongoing research, pave the way for future advancements in chemical sensing and environmental monitoring.

Design Principles of Thiourea-Based Chemosensors

The fundamental design of a thiourea-based chemosensor involves two primary components: a recognition unit (the thiourea moiety) and a signaling unit (often a chromophore or fluorophore). The interaction between these components and the target analyte governs the sensor's performance.

Research on Biological Activities and Mechanistic Insights Excluding Clinical Data

Enzyme Inhibition Studies

Recent research has focused on the potential of 1-Cyclohexyl-3-(3-methylphenyl)thiourea and related thiourea (B124793) derivatives as inhibitors of various enzymes, highlighting their therapeutic and industrial relevance. These studies delve into the kinetics and mechanisms of inhibition, providing a foundation for the development of novel therapeutic agents.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a significant virulence factor in infections caused by bacteria like Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and the formation of urinary stones. nih.gov Consequently, the inhibition of urease is a key therapeutic strategy.

Thiourea and its derivatives have been identified as potent urease inhibitors. The inhibitory potential of these compounds is often attributed to their ability to interact with the nickel ions in the active site of the enzyme. The sulfur and nitrogen atoms of the thiourea moiety can chelate the nickel ions, disrupting the enzyme's catalytic activity.

While specific inhibitory data for this compound against urease is not extensively detailed in the provided context, the broader class of thiourea derivatives has shown significant promise. For instance, some 1-aroyl-3-arylthiourea hybrids have demonstrated potent non-competitive inhibition of jack bean urease. nih.gov

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in a process called melanogenesis. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their skin-lightening and depigmenting properties. nih.govsemanticscholar.org

Thiourea derivatives have been recognized as effective tyrosinase inhibitors. nih.gov Their mechanism of action often involves the chelation of the copper ions within the active site of the tyrosinase enzyme, which is crucial for its catalytic function. The sulfur atom of the thiourea group plays a significant role in this interaction.

Studies on various thiourea-containing drugs have shown their ability to inhibit mushroom tyrosinase, with some exhibiting significant inhibitory activity. nih.gov For example, both thioacetazone and ambazone (B518326) have been reported to inhibit tyrosinase with IC50 values of 14 and 15 μM, respectively. nih.gov Kinetic studies have often characterized these thiourea-containing drugs as non-competitive inhibitors. nih.gov

The inhibitory activity of thiourea derivatives is influenced by the nature of the substituents on the phenyl ring. For instance, a study on indole–thiourea derivatives found that compound 4b exhibited potent tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, outperforming the standard kojic acid. mdpi.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for managing neurodegenerative diseases like Alzheimer's disease.

Research into thiourea derivatives has revealed their potential as cholinesterase inhibitors. A study on a series of novel thiourea derivatives demonstrated good BChE inhibitory activity, with some compounds being more potent than the standard drug galantamine. dergipark.org.tr

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). maastrichtuniversity.nl Overproduction of NO by nNOS and iNOS has been implicated in neurodegenerative diseases and inflammation, respectively. nih.govresearchgate.netresearchgate.net Therefore, selective inhibition of these isoforms is a significant therapeutic goal. nih.gov

While direct studies on this compound as a NOS inhibitor are not specified, the isothiourea moiety, structurally related to thiourea, is a known feature of some NOS inhibitors. Certain S-alkylated isothioureas have shown selectivity towards iNOS and possess anti-inflammatory properties. nih.gov

Understanding the kinetics and mechanisms of enzyme inhibition is crucial for the development of effective drugs. For thiourea derivatives, kinetic studies have provided valuable insights into their mode of action.

In the context of urease inhibition, Lineweaver-Burk plot analysis has been used to determine the mode of inhibition. For example, some terpenes have been shown to exhibit a competitive mode of inhibition against urease. nih.govmdpi.com Similarly, kinetic investigations of potent 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids revealed non-competitive inhibition. nih.gov

For tyrosinase inhibition, kinetic analyses have classified thiourea-containing drugs as non-competitive inhibitors. nih.gov Docking simulations suggest that both intermolecular hydrogen bonds via the nitrogen of thiourea and contacts via the thione group are important for interaction with the enzyme. nih.gov In another study, kinetic analysis using Lineweaver–Burk plots confirmed competitive inhibition by an indole–thiourea derivative. mdpi.com

These studies highlight the diverse inhibitory mechanisms that thiourea derivatives can employ, which often depend on the specific enzyme and the structural features of the inhibitor.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants play a crucial role in protecting the body from damage caused by free radicals and reactive oxygen species (ROS). The antioxidant potential of thiourea derivatives has been a subject of interest in several studies.

The antioxidant activity of these compounds is often evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov For instance, a study on new N-acyl thiourea derivatives bearing a 6-methylpyridine moiety demonstrated antioxidant capacity in the in vitro DPPH assay. researchgate.net

The mechanism of antioxidant action for thiourea derivatives is believed to involve hydrogen atom transfer (HAT). researchgate.net This mechanism allows the thiourea derivative to donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage.

While specific data on the antioxidant activity of this compound is not provided, the general findings for thiourea derivatives suggest that this compound may also possess antioxidant properties. The presence of the thiourea moiety, which is known to contribute to antioxidant activity, supports this possibility. researchgate.net

Data Tables

Table 1: Enzyme Inhibition Data for Selected Thiourea Derivatives

| Compound/Drug | Target Enzyme | IC50 Value | Mode of Inhibition |

|---|---|---|---|

| Thioacetazone | Tyrosinase | 14 µM | Non-competitive |

| Ambazone | Tyrosinase | 15 µM | Non-competitive |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Ambazone |

| Galantamine |

| Kojic acid |

| Thioacetazone |

DPPH Scavenging Assay

The antioxidant potential of thiourea derivatives is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. The efficacy of the antioxidant is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While the antioxidant activity of various thiourea derivatives has been documented, specific quantitative data from DPPH assays for this compound is not detailed in the available literature. Generally, the antioxidant capacity of thiourea compounds is influenced by their molecular structure.

Antimicrobial Activity

Thiourea derivatives have garnered significant attention for their broad-spectrum antimicrobial activities. The presence of nitrogen and sulfur atoms in the thiourea scaffold allows these compounds to act as effective ligands, which can chelate with metal ions essential for microbial enzyme function or disrupt cell wall integrity.

Antibacterial Effects

The antibacterial properties of various thiourea derivatives have been demonstrated against a range of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the integrity of the bacterial cell wall. Some studies have also explored the synthesis of thiourea derivatives as potential agents targeting enzymes involved in the biosynthesis of the bacterial cell wall. However, specific data detailing the minimum inhibitory concentration (MIC) or the precise mechanism of action for this compound against specific bacterial strains are not available in the reviewed sources.

Antifungal Effects

The antifungal potential of thiourea derivatives is another area of active research. These compounds have been tested against various fungal pathogens, including different species of Candida. The structural features of the thiourea molecule, such as the nature of the substituents on the nitrogen atoms, can significantly influence their antifungal efficacy. While the general class of compounds shows promise, specific research findings, including activity spectra or fungicidal mechanisms for this compound, have not been specifically reported.

Anticancer Research (In Vitro Studies)

The exploration of thiourea derivatives as potential anticancer agents has revealed promising cytotoxic activity against various cancer cell lines. These compounds are investigated for their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

Investigation of Cellular Mechanisms of Action (non-clinical)

Research into the anticancer mechanisms of thiourea derivatives suggests they can act through multiple pathways. Some derivatives have been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical changes in the cell. Studies on compounds structurally related to this compound indicate that they can arrest the cell cycle at specific phases, thereby preventing cell division and proliferation. For example, some diarylthiourea derivatives have been observed to cause cell cycle arrest in the S phase and activate intrinsic apoptotic pathways involving proteins like caspase-3. Furthermore, certain substituted phenylthioureas have demonstrated the ability to inhibit the secretion of interleukins, such as IL-6, from colon cancer cells, suggesting an additional anti-inflammatory component to their anticancer activity.

DNA Interaction Studies (e.g., intercalation, damage)

The interaction between small molecules and DNA is a key mechanism for many anticancer drugs. While thiourea derivatives themselves have been a focus of anticancer research, studies on their metal complexes have provided insights into potential DNA interactions. For example, studies on complexes of a structurally similar compound, 1-cyclohexyl-3-tosylurea, with metals like Nickel (Ni(II)), Cadmium (Cd(II)), Neodymium (Nd(III)), and Europium (Eu(III)) have been conducted. These investigations, using techniques such as electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements, suggest that the complexes can bind to DNA, likely through a groove-binding mode rather than intercalation. Such binding can interfere with DNA replication and transcription, ultimately leading to cell death. Direct studies on the DNA interaction of this compound itself are not specified in the available research.

Antiparasitic Activity

Extensive research into the biological properties of various thiourea derivatives has revealed promising antiparasitic activities, particularly against protozoan parasites. However, specific data on the in vitro antileishmanial activity of this compound is not available in the current scientific literature.

While the broader class of N,N'-disubstituted thioureas has been investigated for its potential against parasites like Leishmania amazonensis, the specific efficacy of the 1-cyclohexyl and 3-(3-methylphenyl) substitution pattern remains uncharacterized. nih.gov Studies on other thiourea compounds have identified certain derivatives with significant activity against various forms of Leishmania and other protozoa, but these findings cannot be directly extrapolated to this compound due to the high degree of structure-activity relationship inherent in this class of compounds. nih.gov

In Vitro Evaluation Against Protozoan Forms

Currently, there are no published studies detailing the in vitro evaluation of this compound against any protozoan forms. Consequently, no data tables on its efficacy, such as IC50 values against promastigote or amastigote stages of Leishmania species, can be provided. The exploration of this specific compound's antiparasitic potential represents a gap in the current research landscape.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of thiourea (B124793) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. mdpi.com Future exploration for 1-Cyclohexyl-3-(3-methylphenyl)thiourea and its analogues should focus on these modern synthetic strategies. One promising avenue is the use of multicomponent reactions (MCRs), which allow for the synthesis of structurally diverse organocatalysts in a straightforward, one-step reaction. researchgate.net For instance, an MCR approach involving an isocyanide, an amine, and elemental sulfur could be adapted to generate a library of analogues. researchgate.net

Furthermore, green chemistry approaches, such as catalyst-free methods conducted in water under sunlight, present an attractive alternative for synthesizing thiourea derivatives. nih.gov These methods reduce reliance on hazardous solvents and catalysts, aligning with sustainable chemical practices. researchgate.net Research should also focus on synthesizing novel analogues by modifying the core structure. This can be achieved by introducing various substituents on both the cyclohexyl and the 3-methylphenyl rings to modulate the compound's electronic and steric properties. The development of N-acyl thiourea derivatives, synthesized through the condensation of acid chloride and ammonium (B1175870) thiocyanate (B1210189) followed by reaction with an amine, offers another pathway to expand the chemical space around this scaffold. mdpi.com

| Synthetic Approach | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials (e.g., isocyanide, amine, sulfur). researchgate.net | High efficiency, atom economy, rapid generation of diverse analogues. researchgate.net |

| Green Synthesis | Utilizes environmentally benign solvents (e.g., water), renewable resources, and energy sources (e.g., sunlight). nih.gov | Reduced environmental impact, lower cost, increased safety. |

| N-Acyl Derivatization | Involves the condensation of acid chloride with ammonium thiocyanate to form an isothiocyanate, which then reacts with an amine. mdpi.com | Access to a different class of derivatives with potentially altered biological and chemical properties. |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its potential functions. Density Functional Theory (DFT) can be employed to investigate the compound's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which can correlate with its biological activity. nih.gov Such studies can reveal how substitutions on the aromatic ring influence the molecule's reactivity and interaction capabilities. nih.gov

Molecular docking simulations are crucial for predicting the binding modes and affinities of this compound and its analogues with various biological targets, such as enzymes and receptors. nih.gov For example, docking studies could explore interactions with targets like urease or protein tyrosine kinases, which are known to be inhibited by other thiourea derivatives. nih.govbiointerfaceresearch.com This computational screening can prioritize the synthesis of analogues with the highest predicted activity, saving time and resources. The insights gained from these models are instrumental in understanding the key structural features required for specific biological interactions. researchgate.net

Development of Highly Selective and Sensitive Receptors

The thiourea moiety is an excellent hydrogen-bond donor, making it a privileged structure for the development of receptors for anion recognition. nih.govacs.org The two N-H protons of the thiourea group can form strong hydrogen bonds with various anions. nih.gov Future research should focus on leveraging the this compound scaffold to create highly selective and sensitive chemical sensors.

By incorporating chromogenic or fluorogenic groups into the molecule's structure, new receptors can be designed that signal the presence of specific anions through a color change or fluorescence response. nih.gov The selectivity of these receptors can be fine-tuned by modifying the substituents on the phenyl and cyclohexyl rings. For example, adding electron-withdrawing groups can increase the acidity of the N-H protons, enhancing their hydrogen-bonding ability and potentially increasing affinity for certain anions. acs.org The development of such chemosensors has significant applications in environmental monitoring and medical diagnostics. nih.gov

| Receptor Design Strategy | Mechanism | Desired Outcome |

| Incorporate Chromophores | Anion binding induces a change in the electronic structure of the conjugated system. | Colorimetric sensor with a visible color change upon anion detection. nih.gov |

| Incorporate Fluorophores | Anion binding modulates the fluorescence properties (e.g., quenching or enhancement). | Fluorometric sensor with high sensitivity for detecting low concentrations of anions. |

| Modulate N-H Acidity | Introduce electron-withdrawing or -donating groups to the phenyl ring. | Tune the binding affinity and selectivity for specific target anions. acs.org |

Design of Bioactive Compounds with Tailored Pharmacological Profiles

Thiourea derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities. mdpi.comnih.gov This presents a significant opportunity to use this compound as a template for designing new bioactive compounds. The process of "de novo design" can be employed to invent novel chemical structures by assembling molecular fragments, potentially leading to new chemotypes with desirable drug-like properties. nih.gov

Future work should involve the systematic synthesis of analogues and their evaluation against a panel of biological targets. For instance, based on the known activity of other thioureas, derivatives of this compound could be screened for their potential as inhibitors of enzymes like urease or kinases involved in cancer progression. nih.govbiointerfaceresearch.com Structure-activity relationship (SAR) studies will be essential to identify the structural modifications that enhance potency and selectivity for a specific target. This rational design approach, guided by computational modeling and biological screening, could lead to the development of lead compounds for new therapeutic agents with tailored pharmacological profiles. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-cyclohexyl-3-(3-methylphenyl)thiourea, and how do reaction conditions influence yield?

The compound is typically synthesized via a condensation reaction between 3-methylphenyl isothiocyanate and cyclohexylamine in dichloromethane (DCM) under ambient conditions . Key factors include:

- Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine ensures minimal side products.

- Solvent choice : DCM facilitates high yields (75–92%) due to its low polarity and compatibility with thiourea formation .

- Purification : Recrystallization in DCM or methanol achieves >90% purity, as confirmed by NMR and HRMS .

Data example : Similar derivatives like 1-cyclohexyl-3-(4-nitrophenyl)thiourea show 92% yield under analogous conditions .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are critical:

- NMR : Distinct peaks for NH protons (δ 8–10 ppm) and aromatic/cyclohexyl groups confirm connectivity .

- HRMS : Exact mass matching (e.g., [M+H]+ = 263.15 g/mol) rules out impurities .

- Melting point : Consistency with literature values (e.g., 160–165°C for analogs) ensures purity .

Q. What are the primary applications of this thiourea derivative in chemical research?

- Enzyme inhibition : The thiourea moiety interacts with catalytic cysteine residues in enzymes like tyrosine phosphatases, making it a candidate for inhibitor design .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Pb²⁺) in sensor development .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring affect biological activity?

Comparative studies of analogs reveal:

- Electron-withdrawing groups (e.g., -Cl, -NO₂): Enhance antibacterial activity by increasing electrophilicity at the thiourea sulfur .

- Electron-donating groups (e.g., -OCH₃): Improve solubility but reduce enzyme-binding affinity .

Data contradiction : While 3-methyl substitution boosts anticancer activity in vitro, conflicting results in vivo suggest metabolic instability .

Q. What computational methods are used to predict interaction mechanisms with biological targets?

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the C=S group’s high electron density facilitates hydrogen bonding with protein active sites .

- Molecular dynamics (MD) : Simulate binding stability in enzyme-thiourea complexes (e.g., 10 ns simulations show persistent interactions with DNA gyrase) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray diffraction : Reveals trans–cis configurations in derivatives like N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea, stabilized by intramolecular N–H···S hydrogen bonds .

- Packing analysis : Intermolecular C–H···π interactions in 1-cyclohexyl-3-(pyridinyl)thiourea crystals explain lattice stability and solubility limitations .

Q. What strategies address discrepancies in bioactivity data across studies?

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ ranges from 5–50 μM in leukemia vs. solid tumors) .

- Metabolic profiling : LC-MS/MS identifies thiourea oxidation products (e.g., sulfonic acid derivatives) that may confound activity assays .

Methodological Recommendations

- Synthetic scale-up : Replace DCM with greener solvents (e.g., ethyl acetate) to maintain yields while reducing environmental impact .

- Crystallization optimization : Use slow evaporation in mixed solvents (DCM:hexane) to grow single crystals suitable for XRD .